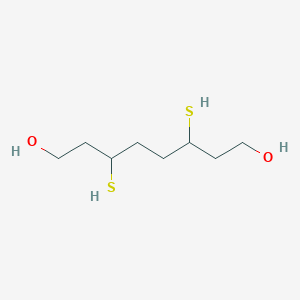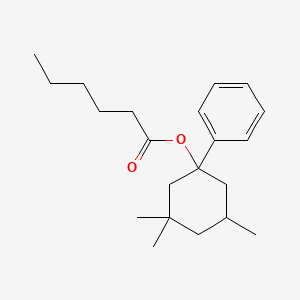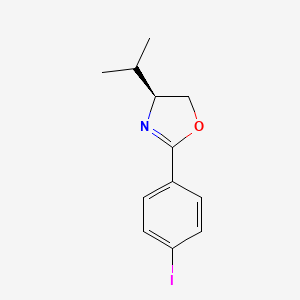
3,6-Bis(sulfanyl)octane-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(sulfanyl)octane-1,8-diol is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and two hydroxyl groups attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(sulfanyl)octane-1,8-diol typically involves the reaction of 1,8-octanediol with thiol-containing reagents under specific conditions. One common method is the reaction of 1,8-octanediol with hydrogen sulfide (H2S) in the presence of a catalyst, such as a metal catalyst, to introduce the sulfanyl groups. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Bis(sulfanyl)octane-1,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both thiol and hydroxyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to maintain the thiol groups in their reduced form.
Substitution: The hydroxyl groups can participate in substitution reactions with halogenating agents to form corresponding halides.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Maintenance of thiol groups.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,6-Bis(sulfanyl)octane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Bis(sulfanyl)octane-1,8-diol involves its ability to undergo redox reactions due to the presence of thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways. The hydroxyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
1,8-Octanediol: Similar backbone but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but has a different backbone structure.
Cysteamine: Contains a thiol group but is structurally different.
Uniqueness: 3,6-Bis(sulfanyl)octane-1,8-diol is unique due to the combination of both thiol and hydroxyl groups on an octane backbone, providing a distinct set of chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
807638-73-9 |
|---|---|
Formule moléculaire |
C8H18O2S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
3,6-bis(sulfanyl)octane-1,8-diol |
InChI |
InChI=1S/C8H18O2S2/c9-5-3-7(11)1-2-8(12)4-6-10/h7-12H,1-6H2 |
Clé InChI |
XQRAYPLLMPEZRK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CCO)S)C(CCO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)
![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)


![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)

![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
